4-methoxy-N1-methylbenzene-1,2-diamine
Overview
Description
“4-methoxy-N1-methylbenzene-1,2-diamine” is an organic compound with the molecular formula C8H12N2O . It is used as a dye and an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of “4-methoxy-N1-methylbenzene-1,2-diamine” consists of a benzene ring substituted with a methoxy group (OCH3) and a methylamino group (NHCH3) at the 4-position and two amino groups (NH2) at the 1 and 2 positions .Physical And Chemical Properties Analysis
“4-methoxy-N1-methylbenzene-1,2-diamine” has a molecular weight of 152.19 g/mol . It has a topological polar surface area of 47.3 Ų and a complexity of 119 . The compound has a melting point of 78-79°C .Scientific Research Applications
Synthesis and Chemical Properties
Selective Synthesis in Solvents : 4-methoxyazobenzenes, when irradiated in different solvents, lead to the production of either 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines, including 4-methoxy-N1-methylbenzene-1,2-diamine. The solvent used influences the major product obtained in these photoreactions (Chen et al., 2021).
Formation in Schiff Base Ligands : This compound is synthesized as part of Schiff base ligands used in complex formations with metals like Ni(II) and Pd(II). These complexes are characterized using techniques like FT-IR, NMR, and UV–Vis spectroscopy (Kargar et al., 2019).
Polyimide Synthesis : It's used in the synthesis of polyimides with azomethine functionality, which have applications in high-performance engineering plastics due to their solubility, amorphous nature, and thermal stability (Iqbal et al., 2015).
Electrochromic Properties : The compound plays a role in synthesizing polyamides with electrochromic properties. These materials exhibit color changes under electrical influence, useful in applications like smart windows and displays (Chang et al., 2007).
Applications in Materials Science
Corrosion Inhibition : Derivatives of 4-methoxy-N1-methylbenzene-1,2-diamine are studied as corrosion inhibitors for mild steel, which is significant in industrial applications like steel pickling and oil well acidization (Singh & Quraishi, 2016).
Ion Sensing and Selectivity : Used in creating PVC membrane electrodes for potentiometric determination of specific ions like Be2+. Such electrodes are crucial in environmental monitoring and industrial processes (Soleymanpour et al., 2006).
- structures and have potential applications in the field of liquid crystals and materials science (Ziessel et al., 2004).
Biomedical Research
- Anti-Inflammatory Properties : Compounds derived from 4-methoxy-N1-methylbenzene-1,2-diamine show potential as anti-inflammatory agents. Studies have demonstrated their ability to inhibit nitric oxide production and suppress nuclear factor-kappaB-dependent expression in macrophages, which is valuable in developing treatments for inflammatory diseases (Shin et al., 2005), (Min et al., 2004).
properties
IUPAC Name |
4-methoxy-1-N-methylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGJDFAHHABYEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403861 | |
Record name | 4-methoxy-N1-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N1-methylbenzene-1,2-diamine | |
CAS RN |
3360-78-9 | |
Record name | 4-methoxy-N1-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1-N-methylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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